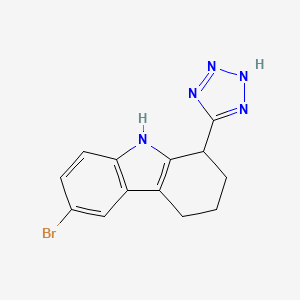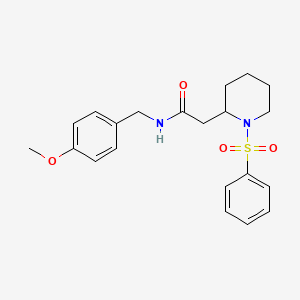![molecular formula C12H13FO B2702257 [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287339-59-5](/img/structure/B2702257.png)
[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as FPPP, is a synthetic compound that belongs to the class of cathinone derivatives. It has been widely used in scientific research for its potential therapeutic effects.
Mecanismo De Acción
[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. It binds to the transporters for these neurotransmitters and prevents them from taking up the neurotransmitters from the synapse, leading to an increase in their concentration in the brain. This, in turn, leads to an increase in the activity of these neurotransmitters and a subsequent improvement in mood.
Biochemical and Physiological Effects:
[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, leading to an improvement in mood and a reduction in anxiety and depression. It has also been found to increase the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and has a high potency, making it a useful tool for studying the dopamine system. However, [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has some limitations as well. It has a short duration of action, which makes it difficult to use in long-term experiments. Additionally, it has a high potential for abuse, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the research on [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of focus could be on the development of new analogs of [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol that have improved pharmacokinetic properties and a lower potential for abuse. Another area of focus could be on the use of [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in the treatment of various psychiatric disorders, such as depression and anxiety. Further research could also be conducted to better understand the mechanism of action of [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol and its effects on the brain.
Conclusion:
In conclusion, [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. It acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine, leading to an improvement in mood and a reduction in anxiety and depression. Although it has some limitations, [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments and has several potential future directions for research.
Métodos De Síntesis
[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through a multi-step process that involves the reaction of 3-fluorophenylacetonitrile with cyclohexanone, followed by reduction with lithium aluminum hydride. The final product is obtained by treating the resulting alcohol with hydrochloric acid.
Aplicaciones Científicas De Investigación
[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to act as a potent inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to enhance the release of serotonin and norepinephrine, two other neurotransmitters that are involved in mood regulation.
Propiedades
IUPAC Name |
[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-10-3-1-2-9(4-10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALLAGBRQYCEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=CC=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/no-structure.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702180.png)


![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2702183.png)
![methyl N-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate](/img/structure/B2702187.png)




![4-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2702196.png)
